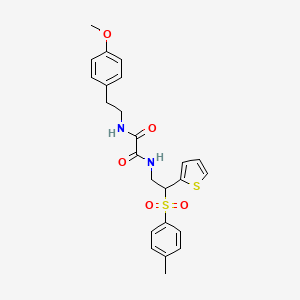

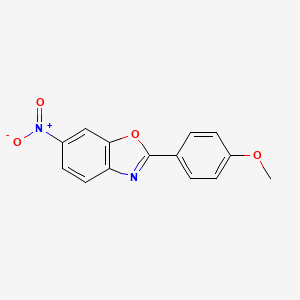

N1-(4-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a 4-methoxyphenethyl group, a thiophene group, and a tosylethyl group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . 4-Methoxyphenethylamine is an organic compound used as a precursor for the synthesis of other organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene and its substituted derivatives are synthesized for various applications in medicinal chemistry . 4-Methoxyphenethylamine is used in the synthesis of other organic compounds .Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

- A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could be related to the synthesis or functionalization processes of similar compounds like "N1-(4-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide" Mamedov et al., 2016.

Photodynamic Therapy Applications

- Research by Pişkin et al. (2020) on new zinc phthalocyanine derivatives characterized for photodynamic therapy (PDT) applications, highlighting the potential for similar oxalamide derivatives in enhancing photosensitizer properties for cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Solar Energy Conversion

- Liu et al. (2008) synthesized 3,4-ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules for dye-sensitized solar cells, demonstrating the significance of such molecules in achieving high solar-to-energy conversion efficiency. This suggests the potential utility of "N1-(4-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide" in solar energy applications Liu et al., 2008.

Molecular Electronics

- A study by Stuhr-Hansen et al. (2005) on aryl bromides as building blocks for molecular wires suggests the relevance of structurally similar compounds in the development of molecular electronics, indicating potential applications in creating efficient synthetic pathways for electronic components Stuhr-Hansen et al., 2005.

Catalytic Reactions

- De, Yin, and Ma (2017) explored the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in catalyzing Goldberg amidation reactions, showcasing the catalytic capabilities of oxalamide derivatives in enhancing chemical reactions, which could extend to the specific compound De, Yin, & Ma, 2017.

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-17-5-11-20(12-6-17)33(29,30)22(21-4-3-15-32-21)16-26-24(28)23(27)25-14-13-18-7-9-19(31-2)10-8-18/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZIWLWUJHLPHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)

![Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2611256.png)

![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2611269.png)

![({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine](/img/no-structure.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)